

# Melagatran-d11: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Melagatran-d11 |           |
| Cat. No.:            | B13861437      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Melagatran-d11**, the deuterated analog of the direct thrombin inhibitor Melagatran. This document consolidates key chemical data, explores its mechanism of action, and presents relevant experimental methodologies and clinical findings in a format tailored for the scientific community.

# **Core Compound Data**

**Melagatran-d11** is the isotopically labeled version of Melagatran, a potent, synthetic, small-molecule direct thrombin inhibitor. The deuteration is strategically placed on the cyclohexyl group. While a specific CAS number for **Melagatran-d11** is not readily available in public databases, the key identifiers for the parent compound and the deuterated variant are summarized below.[1]



| Identifier               | Value          | Source                |
|--------------------------|----------------|-----------------------|
| Compound Name            | Melagatran-d11 | Pharmaffiliates[1]    |
| Molecular Formula        | C22H20D11N5O   | Pharmaffiliates[1]    |
| Molecular Weight         | 440.58 g/mol   | Pharmaffiliates[1]    |
| Parent Compound          | Melagatran     | -                     |
| Parent CAS Number        | 159776-70-2    | PubChem               |
| Parent Molecular Formula | C22H31N5O4     | KEGG DRUG[2], PubChem |
| Parent Molecular Weight  | 429.51 g/mol   | KEGG DRUG, PubChem    |

## **Mechanism of Action: Direct Thrombin Inhibition**

Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin (Factor IIa). This action inhibits the downstream conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors, such as heparin, Melagatran's activity is independent of antithrombin and can inactivate both free and clot-bound thrombin.

The inhibition of thrombin by Melagatran disrupts the coagulation cascade, preventing thrombus formation and extension. This targeted mechanism of action provides a predictable anticoagulant response.

Below is a diagram illustrating the central role of Melagatran in the coagulation cascade.



Click to download full resolution via product page

Melagatran's direct inhibition of thrombin prevents fibrin clot formation.



# **Experimental Protocols and Methodologies**

The following sections detail methodologies from key clinical trials and analytical studies involving Melagatran and its prodrug, Ximelagatran. These protocols provide a framework for preclinical and clinical evaluation.

## **Pharmacokinetic Studies in Healthy Volunteers**

A study to evaluate the pharmacokinetics of Melagatran involved a dose-escalation design and a repeated-dosing regimen in healthy male subjects.

#### Study Design:

- Part 1 (Dose-Escalation): Single subcutaneous (s.c.) doses of Melagatran (0.1-5 mg) were administered.
- Part 2 (Repeated-Dosing): A 3 mg s.c. dose of Melagatran was administered every 12 hours for 4 days.

#### Methodology:

- Blood Sampling: Serial blood samples were collected at predefined intervals post-dosing.
- Bioanalysis: Plasma concentrations of Melagatran were determined using liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic Parameters: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and half-life were calculated.
- Coagulation Assays: The effects on activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) were measured.

## Clinical Trials in Orthopedic Surgery (METHRO II & III)

The METHRO (MElagatran for THRombin inhibition in Orthopaedic surgery) trials evaluated the efficacy and safety of Melagatran and its oral prodrug Ximelagatran for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery.



#### METHRO II Study Design:

- Patient Population: Patients undergoing total hip or knee replacement.
- Treatment Arms:
  - Dalteparin (low-molecular-weight heparin) 5000 IU s.c. once daily.
  - Four different doses of s.c. Melagatran (1-3 mg) twice daily, initiated before surgery, followed by four corresponding doses of oral Ximelagatran (8-24 mg) twice daily, started 1-3 days post-surgery.
- Primary Outcome: Incidence of VTE (deep vein thrombosis and pulmonary embolism).

#### METHRO III Study Design:

- Patient Population: Patients undergoing total hip or knee replacement.
- Treatment Arms:
  - Enoxaparin 40 mg s.c. once daily.
  - Melagatran 3 mg s.c. twice daily, initiated 4-12 hours after surgery, followed by oral Ximelagatran 24 mg twice daily.
- Primary Outcome: Incidence of VTE.

The workflow for these clinical trials is depicted in the following diagram.





Click to download full resolution via product page

A generalized workflow for the METHRO clinical trials.

# **Quantitative Data Summary**

The following tables summarize key pharmacokinetic and pharmacodynamic data for Melagatran.

Table 1: Pharmacokinetic Parameters of Subcutaneous Melagatran in Healthy Males



| Parameter           | Value      |
|---------------------|------------|
| Time to Cmax (Tmax) | ~0.5 hours |
| Half-life           | ~2 hours   |
| Bioavailability     | Complete   |

Table 2: Efficacy of Melagatran/Ximelagatran in VTE Prevention Post-Orthopedic Surgery (METHRO II)

| Treatment Group                        | VTE Incidence                       |
|----------------------------------------|-------------------------------------|
| Dalteparin (5000 IU od)                | Baseline                            |
| Melagatran/Ximelagatran (highest dose) | Significantly lower than Dalteparin |

Table 3: Efficacy of Post-Operative Melagatran/Ximelagatran (METHRO III)

| Treatment Group                         | VTE Incidence                      |
|-----------------------------------------|------------------------------------|
| Enoxaparin (40 mg od, pre-op start)     | Baseline                           |
| Melagatran/Ximelagatran (post-op start) | Not more effective than Enoxaparin |

## Conclusion

**Melagatran-d11** serves as a crucial tool for pharmacokinetic and metabolic studies of the direct thrombin inhibitor Melagatran. The extensive clinical research on Melagatran and its prodrug Ximelagatran has provided a wealth of data on its mechanism of action, efficacy, and safety profile. While the development of Ximelagatran was discontinued, the foundational research on this class of direct thrombin inhibitors has significantly advanced the field of anticoagulation therapy. This guide provides a consolidated resource for researchers continuing to explore direct thrombin inhibition and the development of novel anticoagulants.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. KEGG DRUG: Melagatran [kegg.jp]
- To cite this document: BenchChem. [Melagatran-d11: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13861437#melagatran-d11-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com